N-(3,5-dichloro-2-methoxybenzyl)-N'-methylpropane-1,3-diamine
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Overview
Description
N-(3,5-dichloro-2-methoxybenzyl)-N'-methylpropane-1,3-diamine, commonly known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs), which are designed to target the blood vessels that supply tumors, ultimately leading to their destruction.
Mechanism of Action
DMXAA works by targeting the blood vessels that supply tumors. It does this by activating a specific protein known as the stimulator of interferon genes (STING), which in turn leads to the production of immune cells that attack the tumor blood vessels. This ultimately leads to the destruction of the tumor.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of cytokines, which are proteins that play a role in the immune response. It has also been shown to increase levels of nitric oxide, which is a signaling molecule that plays a role in a number of physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMXAA for use in lab experiments is its ability to selectively target tumor blood vessels, making it a promising candidate for use in combination with other cancer treatments. However, one of the limitations of DMXAA is its potential toxicity, which has been observed in some animal studies.
Future Directions
There are a number of future directions for research on DMXAA. One area of interest is the development of new N-(3,5-dichloro-2-methoxybenzyl)-N'-methylpropane-1,3-diamine that are more effective and less toxic than DMXAA. Another area of interest is the development of new combination therapies that can be used alongside DMXAA to enhance its effectiveness. Finally, there is a need for further research into the mechanism of action of DMXAA, in order to better understand how it works and how it can be optimized for use in cancer treatment.
Synthesis Methods
DMXAA can be synthesized through a multi-step process starting with the reaction of 3,5-dichloro-2-methoxybenzaldehyde with methylamine to form N-(3,5-dichloro-2-methoxybenzyl)methylamine. This intermediate is then reacted with 1,3-dibromopropane to form DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer treatment. One of the main mechanisms of action of DMXAA is its ability to disrupt the blood supply to tumors, leading to their destruction. This makes DMXAA a promising candidate for use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
Molecular Formula |
C12H18Cl2N2O |
---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
N//'-[(3,5-dichloro-2-methoxyphenyl)methyl]-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C12H18Cl2N2O/c1-15-4-3-5-16-8-9-6-10(13)7-11(14)12(9)17-2/h6-7,15-16H,3-5,8H2,1-2H3 |
InChI Key |
INSAIOLJPOJTMJ-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC(=CC(=C1OC)Cl)Cl |
Canonical SMILES |
CNCCCNCC1=C(C(=CC(=C1)Cl)Cl)OC |
Origin of Product |
United States |
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